3-(2-(Pentadecyloxy)phenyl)propanoic acid
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Overview
Description
3-(2-(Pentadecyloxy)phenyl)propanoic acid is an organic compound belonging to the class of phenylpropanoic acids. This compound features a phenyl group substituted with a pentadecyloxy chain at the ortho position and a propanoic acid moiety. It is a white, crystalline solid with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Pentadecyloxy)phenyl)propanoic acid typically involves the etherification of 2-hydroxyphenylpropanoic acid with pentadecanol under acidic conditions. The reaction is carried out in the presence of a strong acid catalyst such as sulfuric acid, which facilitates the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Pentadecyloxy)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated phenylpropanoic acids.
Scientific Research Applications
3-(2-(Pentadecyloxy)phenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-(Pentadecyloxy)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropanoic acid: A simpler analog without the pentadecyloxy substitution.
Phenylacetic acid: Similar structure but with a shorter side chain.
Cinnamic acid: Contains a phenyl group with a double bond in the side chain.
Uniqueness
3-(2-(Pentadecyloxy)phenyl)propanoic acid is unique due to the presence of the long pentadecyloxy chain, which imparts distinct physical and chemical properties. This substitution can influence the compound’s solubility, reactivity, and biological activity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C24H40O3 |
---|---|
Molecular Weight |
376.6 g/mol |
IUPAC Name |
3-(2-pentadecoxyphenyl)propanoic acid |
InChI |
InChI=1S/C24H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21-27-23-18-15-14-17-22(23)19-20-24(25)26/h14-15,17-18H,2-13,16,19-21H2,1H3,(H,25,26) |
InChI Key |
HZTBGJWTUSEPFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCOC1=CC=CC=C1CCC(=O)O |
Origin of Product |
United States |
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